Plumbane, tetrakis(1-methylpropyl)-

Description

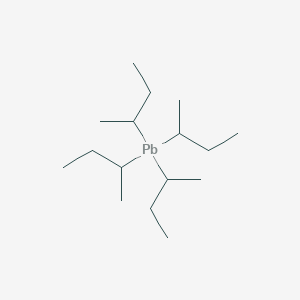

Plumbane, tetrakis(1-methylpropyl)- (CAS 65151-08-8) is an organolead compound with the molecular formula C16H36Pb. Structurally, it consists of a central lead atom bonded to four 1-methylpropyl (isobutyl) groups via Pb–C bonds. This compound belongs to the tetraalkyllead family, which has historically been used in industrial applications, though many are now restricted due to lead toxicity .

Key characteristics include:

- Molecular structure: Tetrahedral geometry around the Pb center.

- Synthesis: Likely produced via alkylation of lead halides (e.g., PbCl4) with Grignard or organolithium reagents, analogous to Tetrakis(1-methylethyl)plumbane (CAS 14846-40-3, C12H28Pb) .

- Regulatory status: Listed as a banned substance in Toyota’s raw material standards due to lead content .

Properties

CAS No. |

65151-08-8 |

|---|---|

Molecular Formula |

C16H36Pb |

Molecular Weight |

435 g/mol |

IUPAC Name |

tetra(butan-2-yl)plumbane |

InChI |

InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*3H,4H2,1-2H3; |

InChI Key |

SUADNXIDWOGBDM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[Pb](C(C)CC)(C(C)CC)C(C)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Plumbane, tetrakis(1-methylpropyl)- typically involves the reaction of lead(IV) chloride with 1-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds under an inert atmosphere to prevent oxidation and is usually carried out at low temperatures to control the reaction rate and yield. The general reaction can be represented as follows:

PbCl4+4C4H9MgBr→Pb(C4H9)4+4MgBrCl

Chemical Reactions Analysis

Plumbane, tetrakis(1-methylpropyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form lead(IV) oxide and other lead-containing byproducts. Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The 1-methylpropyl groups can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields lead(IV) oxide and 1-methylpropyl alcohol.

Scientific Research Applications

Plumbane, tetrakis(1-methylpropyl)- has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.

Biology: Research into the biological effects of organolead compounds often uses Plumbane, tetrakis(1-methylpropyl)- as a model compound to study lead toxicity and its biochemical interactions.

Medicine: While not directly used in medicine, studies on this compound contribute to understanding lead poisoning and developing treatments for lead exposure.

Industry: Its applications in industry are limited due to the toxicity of lead compounds, but it is sometimes used in specialized chemical processes.

Mechanism of Action

The mechanism by which Plumbane, tetrakis(1-methylpropyl)- exerts its effects is primarily through its interaction with biological molecules. Lead ions can bind to sulfhydryl groups in proteins, disrupting their function. This compound can also interfere with calcium-dependent processes by mimicking calcium ions, leading to various toxic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Plumbane, tetrakis(1-methylpropyl)- | 65151-08-8 | C16H36Pb | Four 1-methylpropyl groups | 459.67 |

| Tetrakis(1-methylethyl)plumbane | 14846-40-3 | C12H28Pb | Four 1-methylethyl groups | 407.55 |

| Tetraethyllead | 78-00-2 | C8H20Pb | Four ethyl groups | 323.44 |

| Tetramethyllead | 75-74-1 | C4H12Pb | Four methyl groups | 267.33 |

| Tetrakis(trifluoromethyl)plumbane | 4556-29-0 | C4F12Pb | Four CF3 groups | 555.21 |

Key Observations :

- Substituent effects : Bulkier substituents (e.g., 1-methylpropyl) increase steric hindrance, reducing reactivity compared to smaller groups like methyl or ethyl. Fluorinated groups (CF3) enhance thermal stability but introduce electron-withdrawing effects .

- Molecular weight : Higher for branched or fluorinated derivatives, impacting volatility and solubility.

Physical and Chemical Properties

Limited direct data exist for Plumbane, tetrakis(1-methylpropyl)-, but trends can be inferred from analogs:

- Thermal stability : Tetraalkyllead compounds decompose at elevated temperatures. For example, Tetrakis(1-methylethyl)plumbane decomposes above 150°C to form methane and Pb(CH3CHCH3)2.

- Volatility : Smaller substituents (e.g., methyl) increase volatility. Tetraethyllead (b.p. ~200°C) is more volatile than branched analogs.

- Solubility : Hydrophobic alkyl groups render these compounds insoluble in water but soluble in organic solvents.

Toxicity and Environmental Impact

- Mechanism : Lead disrupts heme synthesis and binds to sulfhydryl groups in proteins, causing neurological and renal damage.

- Environmental persistence : Tetraalkyllead compounds degrade slowly, releasing Pb<sup>2+</sup> ions into ecosystems.

- Regulatory actions : Inclusion in Toyota’s banned substances list (2020) reflects global efforts to eliminate lead compounds .

Biological Activity

Plumbane, tetrakis(1-methylpropyl)- (CAS Number: 65151-08-8) is an organometallic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Plumbane, tetrakis(1-methylpropyl)- is characterized by a central lead atom surrounded by four 1-methylpropyl groups. The molecular formula is , and it exhibits a tetrahedral geometry. The presence of lead raises concerns regarding toxicity and environmental impact, necessitating thorough investigation into its biological effects.

The biological activity of plumbane, tetrakis(1-methylpropyl)- can be attributed to its interactions with cellular components. Research indicates that organolead compounds can influence various biological pathways:

- Oxidative Stress : Organolead compounds are known to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This mechanism may contribute to cytotoxicity and has been observed in several studies focusing on lead-based compounds.

- Enzyme Inhibition : Some studies have shown that organolead compounds can inhibit specific enzymes involved in metabolic processes. For instance, they may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Toxicological Profile

The toxicological profile of plumbane, tetrakis(1-methylpropyl)- is critical for understanding its safety and potential therapeutic uses. Lead compounds are generally associated with neurotoxicity and reproductive toxicity. Key findings include:

- Neurotoxicity : Exposure to lead compounds has been linked to neurodevelopmental deficits in animal models. Research suggests that lead interferes with neurotransmitter release and neuronal signaling pathways.

- Reproductive Toxicity : Studies indicate that lead exposure can adversely affect reproductive health, impacting both male and female fertility.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of various organolead compounds, including plumbane, tetrakis(1-methylpropyl)-, on cancer cell lines. Results demonstrated that at certain concentrations, the compound induced apoptosis in breast cancer cells through ROS generation and subsequent activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | ROS-Induced Apoptosis |

| HeLa (Cervical) | 30 | Enzyme Inhibition |

Case Study 2: Environmental Impact Assessment

An environmental assessment was conducted to evaluate the impact of plumbane, tetrakis(1-methylpropyl)- in aquatic systems. The study found that the compound exhibited significant toxicity to aquatic organisms at low concentrations, raising concerns about its environmental persistence and bioaccumulation potential.

Research Findings

Recent research has focused on the synthesis and modification of plumbane derivatives to enhance their biological activity while reducing toxicity. For example:

- Synthesis of Modified Derivatives : Researchers have synthesized various derivatives with altered alkyl chains to study their effects on biological systems. Preliminary findings suggest that certain modifications can enhance anticancer properties while mitigating neurotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.